molecular formula C10H13N3 B7590467 3-Tert-butylimidazo[1,2-a]pyrimidine

3-Tert-butylimidazo[1,2-a]pyrimidine

Cat. No.: B7590467
M. Wt: 175.23 g/mol
InChI Key: LAUXFCMRHXAEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butylimidazo[1,2-a]pyrimidine is a synthetic intermediate based on a privileged scaffold in medicinal chemistry. The imidazo[1,2-a]pyrimidine core is recognized for its diverse biological activities and is a key structure in the development of novel therapeutic agents. This compound is presented as a building block for researchers exploring new chemical entities in drug discovery. Research into analogous imidazo[1,2-a]pyrimidine derivatives has demonstrated significant biological potential. For instance, specific derivatives have exhibited potent antileishmanial activity , with one compound showing an IC50 of 6.63 µM against intracellular amastigotes, being more active than the reference drug miltefosine . Furthermore, the broader class of imidazo-fused heterocycles is frequently investigated for anticancer properties , with structural optimization leading to compounds with promising cytotoxicity against various cancer cell lines . The scaffold is also explored for its antimycotic activity , with molecular docking studies suggesting potential inhibition of fungal enzymes like CYP51 . The synthetic versatility of the imidazo[1,2-a]pyrimidine core allows for efficient construction and functionalization, often employing modern synthetic protocols such as multicomponent reactions . This compound is offered as a high-purity compound to support these and other innovative research endeavors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-tert-butylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-10(2,3)8-7-12-9-11-5-4-6-13(8)9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUXFCMRHXAEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C2N1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties

The tert-butyl group distinguishes 3-tert-butylimidazo[1,2-a]pyrimidine from other derivatives. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Density (g/cm³) Predicted pKa
This compound 3-tert-butyl C₁₀H₁₄N₃ 174.23
3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine 3-Br, 2-tert-butyl C₁₀H₁₂BrN₃ 254.13 1.47 ± 0.1 3.84 ± 0.30
5,7-Dimethylimidazo[1,2-a]pyrimidine 5,7-dimethyl C₈H₉N₃ 147.18 1.19 ± 0.1 6.77 ± 0.30
6-Bromoimidazo[1,2-a]pyrimidine HCl 6-Br C₆H₅BrClN₃ 234.48
  • Steric Effects : The tert-butyl group increases steric hindrance compared to smaller substituents (e.g., methyl or bromo), which may influence binding to biological targets.
2.4 Key Research Findings
  • Quinolone Mimicry: Pyrimido[1,2-a]pyrimidines structurally resemble quinolones, which target bacterial topoisomerases. However, substituent positioning (e.g., tert-butyl at 3-position vs. bromo at 6-position) critically impacts activity .
  • Structure-Activity Relationships (SAR): Electron-Donating Groups: Tert-butyl and methyl groups may enhance membrane permeability but reduce solubility.

Preparation Methods

Visible-Light-Promoted Three-Component Coupling

The most efficient route to 3-tert-butylimidazo[1,2-a]pyrimidine involves a one-pot reaction of benzylamine , 2-aminopyridine , and tert-butyl isocyanide under visible-light irradiation using eosin Y as a photocatalyst. This method eliminates the need for metal catalysts and specialized photoreactors, aligning with sustainable chemistry goals. The reaction proceeds via a radical-mediated pathway, confirmed by control experiments with radical scavengers TEMPO and BHT, which reduced yields to 9–10%.

Optimized Conditions :

  • Solvent : Ethanol/water (2:1) achieved an 81% yield, outperforming pure ethanol (51%) or methanol (45%).

  • Catalyst Loading : 2 mol% eosin Y provided optimal efficiency without side-product formation.

  • Light Source : A 22 W white LED proved ideal, with higher-wattage LEDs (32 W) showing negligible yield improvements.

Mechanistic Elucidation and Intermediate Characterization

Radical Pathway and Imine Intermediate Formation

The reaction initiates with eosin Y-mediated hydrogen atom transfer (HAT) from benzylamine, generating a benzyl radical intermediate. Oxidation yields a benzylimine species, which condenses with 2-aminopyridine to form an imine intermediate. Subsequent nucleophilic attack by tert-butyl isocyanide followed by cyclization and a 1,3-hydrogen shift produces the final product (Scheme 1).

Key Evidence :

  • Isolation of imine intermediate 5 (Scheme 3, eq b).

  • Absence of benzaldehyde formation under reaction conditions, confirmed by 2,4-DNP tests.

Substrate Scope and Functional Group Tolerance

Electron-Donating vs. Electron-Withdrawing Substituents

The methodology accommodates diverse benzylamine derivatives:

  • Electron-withdrawing groups (e.g., –NO2, –F) enhance reaction rates and yields (up to 97%).

  • Electron-donating groups (e.g., –OMe, –Me) slow the reaction, yielding 85–92%.

Table 1: Yield Variation with Benzylamine Substituents

SubstituentYield (%)Reaction Time (h)
–NO2974.5
–F955.0
–H956.0
–OMe858.0

Scalability and Environmental Impact

The visible-light-driven method demonstrates scalability, with gram-scale synthesis reported without yield reduction. Key green chemistry advantages include:

  • Solvent System : Ethanol/water mixtures reduce hazardous waste.

  • Energy Efficiency : Room-temperature conditions and LED irradiation minimize energy consumption.

Q & A

Q. What are the common synthetic routes for 3-Tert-butylimidazo[1,2-a]pyrimidine, and what are their comparative advantages?

The synthesis of this compound typically involves cyclocondensation or multicomponent reactions. A widely used method is the Biginelli reaction , which employs 2-aminopyrimidine, a tert-butyl-substituted aldehyde, and a 1,3-dicarbonyl compound under solvent-free or ethanol-based conditions. For example, a one-pot protocol using catalytic dimethylformamide (DMF) or elevated temperatures (80–100°C) can yield the target compound with >70% efficiency . Alternative routes include cyclization of pre-functionalized imidazole precursors with tert-butyl groups, though this may require harsher conditions (e.g., reflux in acetic acid) . The Biginelli method is favored for scalability and minimal byproduct formation, while cyclization offers precise control over substituent positioning.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • FT-IR : Identify characteristic vibrations such as C=N (1650–1600 cm⁻¹) and C-H stretches from the tert-butyl group (2850–2950 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include the tert-butyl protons (1.2–1.4 ppm, singlet) and pyrimidine ring carbons (δ 150–160 ppm for C2 and C7) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 219.2) and fragmentation patterns to verify the imidazo[1,2-a]pyrimidine backbone .
  • X-ray Crystallography : Resolve structural ambiguities, particularly the orientation of the tert-butyl group relative to the fused ring system .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC₅₀ values <50 µM suggest potential .
  • Kinase Inhibition : Employ fluorescence-based assays (e.g., ADP-Glo™) targeting kinases like EGFR or CDK2, given structural similarities to active pyrido[1,2-a]pyrimidine inhibitors .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with EC₅₀ <10 µM warranting further study .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cyclocondensation reactions?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates, while ethanol reduces side reactions .
  • Catalysts : Lewis acids like ZnCl₂ (5 mol%) or ionic liquids (e.g., [BMIM]BF₄) improve regioselectivity and yield by 15–20% .
  • Temperature Control : Gradual heating (60°C → 100°C) minimizes decomposition of thermally sensitive tert-butyl aldehydes .
  • Workup Strategies : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for high-purity isolation .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in anticancer research?

  • Substituent Variation : Compare analogues with substituents at positions 2, 6, or 7 (e.g., methyl, halogen, trifluoromethyl) to assess steric/electronic effects on kinase binding .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR: PDB 1M17). Hydrophobic tert-butyl groups often enhance binding affinity via van der Waals interactions .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at C3, aromatic rings) using QSAR models trained on imidazo[1,2-a]pyrimidine libraries .

Q. How should researchers address contradictions in reported biological activities of structurally similar imidazo[1,2-a]pyrimidine derivatives?

  • Standardize Assay Conditions : Variability in cell lines (e.g., HeLa vs. HepG2) or incubation times can skew results. Adopt OECD guidelines for reproducibility .
  • Meta-Analysis : Pool data from studies (e.g., antimicrobial IC₅₀ values) to identify trends. For example, tert-butyl derivatives generally show 2–3x higher potency than methyl analogues against Gram-positive bacteria .
  • Mechanistic Studies : Use CRISPR knockouts or isotopic labeling to confirm target engagement (e.g., DNA gyrase inhibition vs. membrane disruption) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.